
Sodium S-benzyl O-isopropyl thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-benzyl O-isopropyl thiophosphate is an organophosphorus compound that features both sulfur and phosphorus atoms in its structure. This compound is part of the broader class of thiophosphates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-benzyl O-isopropyl thiophosphate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of the O,O’-dialkyl thiophosphate anion, which then undergoes S-alkylation with benzyl halides . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions
Sodium S-benzyl O-isopropyl thiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
Sodium S-benzyl O-isopropyl thiophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium S-benzyl O-isopropyl thiophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt various biological pathways, making it useful in both therapeutic and agricultural applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophosphates such as O,O’-diethyl thiophosphate and O,O’-dimethyl thiophosphate .
Uniqueness
What sets Sodium S-benzyl O-isopropyl thiophosphate apart is its specific structural configuration, which imparts unique reactivity and selectivity in its interactions with biological molecules. This makes it particularly valuable in applications where precise targeting of molecular pathways is required .
Conclusion
This compound is a versatile compound with significant applications across various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents and agrochemicals.
Propiedades
Número CAS |
77020-21-4 |
|---|---|
Fórmula molecular |
C10H14NaO3PS |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
sodium;benzylsulfanyl(propan-2-yloxy)phosphinate |
InChI |
InChI=1S/C10H15O3PS.Na/c1-9(2)13-14(11,12)15-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
WEMQVNPYOCLWPZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OP(=O)([O-])SCC1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)


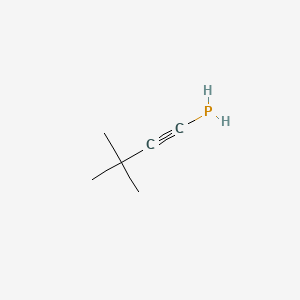

![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
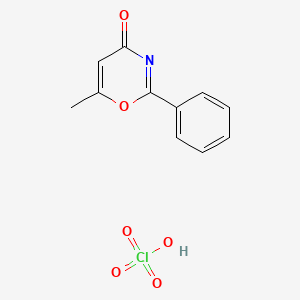

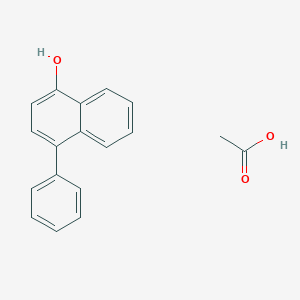

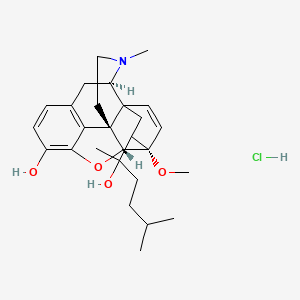
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)
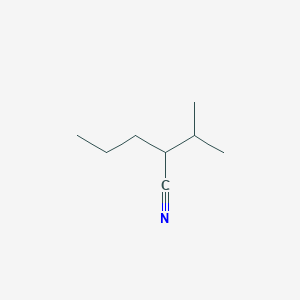
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
